Diethyl 3-oxopentanedioate

Organic Synthesis Physicochemical Properties Process Chemistry

Choose Diethyl 3-oxopentanedioate for industrial-scale heterocycle synthesis. This β-keto diester delivers optimized yields (89–93%) and high purity, reducing downstream processing costs versus generic alternatives. Its well-defined crystal structure supports regulatory dossiers, while a favorable aquatic toxicity profile and greener flow chemistry methods align with sustainability goals. Ideal for multi-kilogram campaigns.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
CAS No. 105-50-0
Cat. No. B050787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-oxopentanedioate
CAS105-50-0
Synonyms3-Oxoglutaric Acid Diethyl Ester;  β-Oxoglutaric Acid Diethyl Ester;  1,3-Acetonedicarboxylic Acid Diethyl Ester;  3-Oxopentanedioic Acid Diethyl Ester;  Acetonedicarboxylic Acid Diethyl Ester;  Diethyl 1,3-Acetonedicarboxylate;  Diethyl 2-Oxopropane-1,3-d
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC(=O)OCC
InChIInChI=1S/C9H14O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h3-6H2,1-2H3
InChIKeyZSANYRMTSBBUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3-Oxopentanedioate (CAS 105-50-0): Technical Specifications and Procurement Baseline


Diethyl 3-oxopentanedioate (CAS 105-50-0), also designated as diethyl 1,3-acetonedicarboxylate, is a diester of 3-oxopentanedioic acid with molecular formula C₉H₁₄O₅ and molecular weight of 202.20 g/mol [1]. It is characterized as a clear, colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 250°C (lit.), density of 1.113 g/mL at 25°C, and a water solubility of 10 g/L at 20°C [2]. This compound is a foundational β-ketoester building block for heterocyclic synthesis, serving as a key intermediate in the construction of pyrazoles, pyridines, and pyranopyrazoles, and is a designated biochemical assay reagent for life science research .

Procurement Alert: Why Diethyl 3-Oxopentanedioate Cannot Be Substituted by Simple Diester Analogs


The substitution of diethyl 3-oxopentanedioate with simpler diester analogs such as diethyl malonate or diethyl succinate is not scientifically valid. The defining structural feature is the central ketone flanked by two ester groups, which creates a uniquely activated methylene unit (C-2 position) capable of undergoing Knoevenagel condensations, Michael additions, and acting as a C-nucleophile in cyclocondensations with binucleophiles like hydrazines and hydroxylamines [1]. Simpler diesters lack this central ketone, precluding the same reactivity manifold. Furthermore, even among 3-oxopentanedioate esters, the choice of alkyl group (e.g., diethyl vs. dimethyl) critically alters physical properties, such as boiling point, density, water solubility, and lipophilicity, which directly impact synthetic workup, purification, and reaction kinetics in both academic and industrial settings [2].

Quantitative Differentiation Guide: Diethyl 3-Oxopentanedioate vs. Dimethyl 3-Oxopentanedioate in Synthesis and Physical Properties


Head-to-Head Physicochemical Comparison: Diethyl vs. Dimethyl 3-Oxopentanedioate

A direct comparison of key physical properties reveals substantial differences between diethyl 3-oxopentanedioate (CAS 105-50-0) and its dimethyl analog (CAS 1830-54-2). These differences are not trivial and directly inform solvent selection, work-up procedures, and large-scale process design [1]. Specifically, diethyl 3-oxopentanedioate exhibits a higher boiling point, lower density, and critically, a 12-fold reduction in water solubility compared to the dimethyl ester [1].

Organic Synthesis Physicochemical Properties Process Chemistry

Solubility and Work-Up Property Comparison: Diethyl vs. Dimethyl 3-Oxopentanedioate

Water solubility is a critical parameter affecting reaction work-up, partitioning, and purification. Diethyl 3-oxopentanedioate has a reported water solubility of 10 g/L at 20°C, whereas the dimethyl ester is approximately 120 g/L at the same temperature, a 12-fold difference .

Organic Synthesis Solubility Process Chemistry

Cyclocondensation Reactivity: Dialkyl 3-Oxopentanedioates as a Class with a Defined Structural Requirement

Diethyl 3-oxopentanedioate has been explicitly validated in a catalyst-free, four-component domino reaction in water/ethanol to synthesize pyrano[2,3-c]pyrazole derivatives, a reaction that is regio- and chemoselective for this class of β-ketoesters [1]. While the study uses 'dialkyl 3-oxopentanedioate' as a class, it establishes that the central ketone and flanking ester groups are the essential structural motifs for this specific multi-component cyclization, providing a well-defined synthetic application that simpler diesters cannot replicate.

Heterocyclic Chemistry Multicomponent Reactions Green Chemistry

Synthesis of Antimicrobial Precursors: Diethyl Ester as a Specific Reactant

Diethyl 3-oxopentanedioate is specifically cited as the reactant used in the synthesis of 2-(3-benzoylthioureido)-thiophene-3-carbonitrile derivatives with demonstrated antimicrobial activity . This is a concrete, defined application where the diethyl ester, rather than the dimethyl or di-tert-butyl analogs, is reported in the primary synthetic route.

Medicinal Chemistry Antimicrobial Synthesis Thiophene Derivatives

Strategic Procurement Scenarios for Diethyl 3-Oxopentanedioate: When to Select This Ester Over Analogs


When Lower Water Solubility is Required for Efficient Extraction and Reduced Aqueous Waste

Diethyl 3-oxopentanedioate's water solubility of 10 g/L is 12-fold lower than its dimethyl analog (approx. 120 g/L). This makes it the superior choice for synthetic protocols involving aqueous work-ups. Its lower water affinity ensures efficient partitioning into organic layers, minimizing product loss and simplifying purification. Procurement should prioritize this compound when the process includes an aqueous quench or extraction step, as it reduces the risk of product loss to wastewater and streamlines downstream processing .

For Synthesis of Pyranopyrazole and Related Heterocyclic Scaffolds Under Catalyst-Free, Green Conditions

Diethyl 3-oxopentanedioate is a validated component in a catalyst-free, four-component domino reaction in water/ethanol for the synthesis of pyrano[2,3-c]pyrazole derivatives. This method is regio- and chemoselective for this class of β-ketoesters and aligns with green chemistry principles. For medicinal chemistry programs focused on rapidly building libraries of these biologically relevant scaffolds, the diethyl ester offers a proven, environmentally friendly synthetic entry that simpler diesters cannot provide .

When a Higher Boiling Point Facilitates High-Temperature Reactions or Distillation

With a boiling point of 250°C, diethyl 3-oxopentanedioate boils approximately 9-13°C higher than the dimethyl analog (237-241°C). This modest difference can be critical in synthetic sequences where a high-temperature reaction is required or where fractional distillation is used for purification. The higher boiling point provides a broader operational temperature range, reducing the risk of premature distillation or decomposition during heated reaction phases, thereby offering a process advantage in certain synthetic schemes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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